molecular formula C9H5BrO3 B14208765 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one CAS No. 918300-48-8

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14208765
CAS No.: 918300-48-8
M. Wt: 241.04 g/mol
InChI Key: URCVBXMPDJMLPL-UHFFFAOYSA-N
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Description

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 6th position on the benzopyran ring. Coumarins, including this compound, are widely studied for their potential therapeutic applications, particularly in the fields of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of 6-hydroxy-2H-1-benzopyran-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

918300-48-8

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-6-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-6-4-8-5(3-7(6)11)1-2-9(12)13-8/h1-4,11H

InChI Key

URCVBXMPDJMLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)Br

Origin of Product

United States

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